molecular formula C8H13IO2 B3116079 8-Iodo-1,4-dioxaspiro[4.5]decane CAS No. 213833-68-2

8-Iodo-1,4-dioxaspiro[4.5]decane

Cat. No.: B3116079
CAS No.: 213833-68-2
M. Wt: 268.09 g/mol
InChI Key: DMVFMHBEQNPBKC-UHFFFAOYSA-N
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Description

8-Iodo-1,4-dioxaspiro[45]decane is a chemical compound with the molecular formula C8H13IO2 It is a derivative of 1,4-dioxaspiro[45]decane, where an iodine atom is substituted at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-1,4-dioxaspiro[4.5]decane typically involves the iodination of 1,4-dioxaspiro[4.5]decane. One common method is the reaction of 1,4-dioxaspiro[4.5]decane with iodine in the presence of a strong base such as N,N,N’,N’-tetramethylguanidine (TMG) in ethanol at reflux conditions . This reaction results in the substitution of a hydrogen atom with an iodine atom at the 8th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction:

    Coupling Reactions: The iodine atom can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azido-1,4-dioxaspiro[4.5]decane, while coupling reactions could produce more complex spirocyclic compounds.

Scientific Research Applications

8-Iodo-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Iodo-1,4-dioxaspiro[4.5]decane is not well-documented. its reactivity is primarily due to the presence of the iodine atom, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: The parent compound without the iodine substitution.

    8-Bromo-1,4-dioxaspiro[4.5]decane: Similar structure with a bromine atom instead of iodine.

    8-Chloro-1,4-dioxaspiro[4.5]decane: Similar structure with a chlorine atom instead of iodine.

Uniqueness

8-Iodo-1,4-dioxaspiro[4.5]decane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in certain chemical reactions and applications.

Properties

IUPAC Name

8-iodo-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVFMHBEQNPBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1I)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of imidazole (111 g, 1.63 mol, 1.2 eq.), PPh3 (428 g, 1.63 mol, 1.2 eq.) and 1,4-dioxaspiro[4.5]decan-8-ol (215 g, 1.36 mol, 1.0 eq.) in THF (1.5 L) was cooled using an ice bath under N2. To this reaction mixture was added slowly a solution of I2 (414 g, 1.63 mol, 1.2 eq.) in THF (1 L) keeping the internal temperature <12° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was partitioned between H2O (2 L), EtOAc (3 L), and brine (2 L). The aqueous layer was extracted with EtOAc (1 L×2). The combined organic layer was washed with 10% aqueous NaHSO3 (800 mL, organic layer turned light yellow), brine (1 L), dried over Na2SO4, filtered, and evaporated. The crude product was dissolved in diethyl ether (6 L), filtered, and the solid was washed with diethyl ether (300 mL×3). The filtrate was concentrated and purified by column chromatography (100% hexanes to 5% EtOAc in hexanes, Rf=0.3 in 5% EtOAc in hexanes) to give 340 g (93.4% yield) of 8-iodo-1,4-dioxaspiro[4.5]decane. GC-MS: 269 (M+1).
Quantity
111 g
Type
reactant
Reaction Step One
Name
Quantity
428 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1,4-dioxa-spiro[4.5]decan-8-ol (18.0 g, 114 mmol), imidazole (10.1 g, 148 mmol) and triphenylphosphine (34.3 g, 131 mmol) in tetrahydrofuran (57 ml) was added iodine (33.2 g, 131 mmol) in tetrahydrofuran (57 ml) at 0° C. The mixture was warmed to room temperature, and stirred for 6 hours. The mixture was poured into 10 wt % aqueous sodium hydrogen sulfite, and the organic compound was extracted with hexane (three times). The organic layer was washed with water, dried over sodium sulfate, and concentrated in vacuo. The residue was dissolved into hexane again, and filtrated to remove triphenylphosphine oxide. The filtrate was concentrated in vacuo to afford 8-iodo-1,4-dioxa-spiro[4.5]decane as a colorless oil (18.1 g, 67.6 mmol, 59%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 3
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 4
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 5
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 6
8-Iodo-1,4-dioxaspiro[4.5]decane

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